Spiro hydantoins belong to a class of heterocyclic compounds characterized by a hydantoin ring (imidazolidine-2,4-dione) fused to another ring system through a spiro carbon atom. They represent privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties. [, , , , , , , , , ] These compounds are often synthesized as potential drug candidates for various therapeutic targets.
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a unique chemical compound characterized by its spirocyclic structure, which features a spiro linkage between a diazaspiro ring and a nonane ring. The compound's molecular formula is , and it has a molecular weight of approximately 168.20 g/mol. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies due to its ability to interact with various biological targets.
The compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors under controlled conditions. It is available from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information on its properties and applications.
In terms of classification, 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is part of a broader class of spirocyclic compounds that are significant in organic synthesis and medicinal chemistry.
The synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves several key methods:
The reaction conditions must be carefully controlled to optimize yield and purity. For instance, the choice of solvent can significantly affect the reaction kinetics and product formation.
The molecular structure of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 168.20 g/mol |
CAS Number | 1170110-01-6 |
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions:
The choice of reagents and conditions (acidic or basic) plays a crucial role in determining the products formed during these reactions.
The mechanism of action for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione primarily involves its interaction with specific molecular targets such as enzymes or receptors. The unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the nature of the target and context.
Some notable physical properties include:
Key chemical properties involve:
Relevant data on these properties are essential for understanding its behavior in various chemical environments.
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
This compound serves as a valuable tool for researchers aiming to explore new therapeutic avenues and material applications.
Hydantoins emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of phenytoin's anticonvulsant properties in 1938. This five-membered heterocycle, featuring two nitrogen atoms within a urea-like core, enabled unprecedented interactions with biological targets—particularly voltage-gated sodium channels in neurological applications. Over decades, strategic modifications addressed limitations of early derivatives, such as metabolic instability and limited brain penetration. The integration of spirocyclic architectures in the late 20th century represented a paradigm shift, enhancing three-dimensional complexity while reducing conformational flexibility. These innovations yielded compounds with improved target selectivity and pharmacokinetic profiles, as demonstrated by advanced derivatives like 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. The structural rigidity imposed by the spiro-junction at the hydantoin's C5 position minimizes off-target interactions—a critical advancement over traditional hydantoin antiepileptics [3].
Spirocyclic systems like the diazaspiro[4.4]nonane core confer distinct advantages in drug design:
The pharmacological impact of positional isomerism is exemplified by comparing 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (methyl at N1) with its C7-aminomethyl analog. The N1-methyl derivative primarily influences electronic distribution and steric bulk near the hydantoin's carbonyl groups, subtly modulating hydrogen-bonding capacity. In contrast, the C7-aminomethyl substituent (as in the hydrochloride salt analog) introduces a charged moiety that enhances sigma receptor affinity (Ki=2.6–3.5 nM) through ionic interactions [1]. Benzyl substitutions at N3 further demonstrate substituent-dependent bioactivity—electron-donating groups (e.g., 4-methoxybenzyl) improve anticonvulsant effects in maximal electroshock models, while halogenated analogs favor sigma-2 receptor selectivity [3] [1]. These structure-activity relationships (SAR) underscore that minor topological changes significantly alter target engagement profiles.
Table 1: Comparative Synthetic Approaches for Diazaspiro[4.4]nonane Cores
Method | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Double Cyclization | O-acylated α-hydroxyamides, reflux | 45-68% | Atom-economical; moderate epimerization risk |
Rhodium(II)-Carbene Insertion | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 72-85% | Stereoselective; requires specialized catalysts |
Piperidone Cyclocondensation | Ethyl cyanoacetate/NH₃/EtOH, 80°C | 51-60% | Scalable; generates dicyano intermediates |
Table 2: Biological Activities of Select Spirohydantoin Derivatives
Substituent Position & Type | Key Biological Activity | Potency (Ki, IC₅₀, or ED₅₀) | Structural Basis |
---|---|---|---|
C7-Aminomethyl (hydrochloride) | Sigma-1 receptor binding | Ki = 3.5 nM | Protonated amine enables salt bridges |
N3-(4-Methoxybenzyl) | Anticonvulsant (MES test) | ED₅₀ = 32 mg/kg | Electron donation enhances H-bonding |
N1-Methyl (unsubstituted core) | Computational CNS permeability | Low BBB score | Reduced H-bond donor capacity vs parent |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2